molecular formula C40H58O4 B1214122 [(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate CAS No. 21238-33-5

[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Cat. No.: B1214122
CAS No.: 21238-33-5
M. Wt: 602.9 g/mol
InChI Key: FODTZLFLDFKIQH-UOAWVADYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gamma-Oryzanol (TN) is a triterpenoid.
gamma-Oryzanol is a natural product found in Oryza sativa, Ophiocordyceps sinensis, and other organisms with data available.

Scientific Research Applications

Chiral Building Blocks for Prostanoids

Research by Valiullina et al. (2019) focused on the synthesis of methyl (Z)-3-[(2R,3R,4S,5S)-5-(2-methoxy-2-oxoethyl)-3,4-(isopropylidenedioxy)tetrahydrofuran-2-yl]-prop-2-enoate, a compound that plays a role in the intramolecular carbocyclization leading to prostanoid structures. This study highlights the importance of such chiral building blocks in synthesizing complex organic molecules with potential biological activities, analogous to the complexity and functionalization present in the compound of interest (Russian Journal of Organic Chemistry, 2019).

Stereoselective Synthesis for Complex Organic Structures

Gerber and Vogel (2001) developed methods for the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols, which are crucial for constructing complex organic molecules like trisaccharides. This work demonstrates the capability to manipulate molecular architecture in a controlled manner, which is essential for the synthesis of specific compounds with intricate structures similar to the compound (Helvetica Chimica Acta, 2001).

Asymmetric Synthesis of Long-Chain Polyols

Schwenter and Vogel (2000) introduced an approach for the asymmetric synthesis of long-chain polyols, demonstrating the potential for creating highly specific molecular configurations from simpler organic precursors. This methodology could be relevant to synthesizing or manipulating compounds with similar complexity and specificity (Chemistry, 2000).

Advanced Organic Synthesis Techniques

Marchionni and Vogel (2001) explored the asymmetric synthesis of polycyclic polypropanoate fragments, showcasing advanced techniques in organic synthesis that allow for the creation of complex and highly functionalized molecular structures. Such techniques may be applicable to the synthesis or study of the compound , given its complex structure (Helvetica Chimica Acta, 2001).

Properties

21238-33-5

Molecular Formula

C40H58O4

Molecular Weight

602.9 g/mol

IUPAC Name

[(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C40H58O4/c1-26(2)10-9-11-27(3)29-18-20-38(7)33-16-15-32-36(4,5)34(19-21-39(32)25-40(33,39)23-22-37(29,38)6)44-35(42)17-13-28-12-14-30(41)31(24-28)43-8/h10,12-14,17,24,27,29,32-34,41H,9,11,15-16,18-23,25H2,1-8H3/b17-13+/t27-,29-,32+,33+,34+,37-,38+,39-,40?/m1/s1

InChI Key

FODTZLFLDFKIQH-UOAWVADYSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)C)C

SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C

21238-33-5

synonyms

cycloartenol ferulic acid ester
ferulic acid cycloartenol ester
FRACYE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.